2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine
Description
2-Methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine (PF-04455242) is a selective κ-opioid receptor (KOR) antagonist with a biphenyl core structure modified by a pyrrolidinylsulfonyl group and a methylpropan-1-amine side chain. It was designed to address the need for non-peptidic, orally bioavailable KOR antagonists with high selectivity and favorable pharmacokinetic profiles . PF-04455242 exhibits nanomolar affinity for KOR (Ki = 0.3 nM) and >100-fold selectivity over μ-opioid (MOPR) and δ-opioid receptors (DOPR), making it a valuable tool for studying KOR-mediated pathways in stress-related disorders, depression, and addiction . Preclinical studies highlight its ability to block KOR agonist-induced diuresis and stress-induced behaviors without significant off-target effects .
Properties
CAS No. |
1202647-54-8 |
|---|---|
Molecular Formula |
C21H28N2O2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C21H28N2O2S/c1-17(2)15-22-16-18-9-11-19(12-10-18)20-7-3-4-8-21(20)26(24,25)23-13-5-6-14-23/h3-4,7-12,17,22H,5-6,13-16H2,1-2H3 |
InChI Key |
OWVIKBRKPCTDEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine involves several steps, starting with the preparation of the biphenyl sulfonyl intermediate. This intermediate is then reacted with 2-methylpropan-1-amine under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group in the compound participates in alkylation and acylation reactions. These reactions are critical for modifying its pharmacological properties:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form tertiary amines.
-
Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) in the presence of triethylamine yields amide derivatives .
Table 1: Representative Alkylation/Acylation Conditions
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I | K₂CO₃, DMF, 60°C, 12h | N-methylated derivative |
| Acylation | Benzoyl chloride | Et₃N, CH₂Cl₂, RT, 6h | N-benzoylated amide |
Reductive Amination and Reductions
The compound’s amine group enables reductive amination with ketones or aldehydes. Additionally, intermediates in its synthesis involve reductions:
-
Reductive Amination : Reacts with aldehydes (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines.
-
LiAlH₄ Reductions : Used to reduce amide intermediates during synthesis, as observed in analogous pyrrolidine-sulfonamide systems .
Key Mechanistic Insight :
Reductive steps often proceed via imine intermediates, which are stabilized by the electron-withdrawing sulfonyl group .
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (SO₂) acts as a leaving group in nucleophilic substitution reactions:
-
Displacement by Amines : Reacts with primary or secondary amines (e.g., pyrrolidine) under mild conditions (DMF, 80°C) to form sulfonamides .
-
Hydrolysis : Aqueous NaOH (1M, reflux) cleaves the sulfonyl group, yielding a phenolic derivative.
Table 2: Sulfonyl Group Reactivity
| Reaction | Nucleophile | Conditions | Outcome |
|---|---|---|---|
| Displacement | Piperidine | DMF, 80°C, 8h | New sulfonamide derivative |
| Hydrolysis | NaOH (aq) | Reflux, 4h | Phenolic compound |
Acid-Base Reactions and Salt Formation
The primary amine (pKa ~10.5) forms salts with acids, enhancing solubility for pharmaceutical formulations:
-
HCl Salt Formation : Reacts with HCl in ethanol to yield a crystalline hydrochloride salt.
-
Complexation with Lewis Acids : Coordinates with ZnCl₂ or CuSO₄ in aqueous solutions, as confirmed by UV-Vis spectroscopy.
Oxidative Pathways
-
N-Oxidation : H₂O₂ in acetic acid selectively oxidizes the amine to an N-oxide.
-
Sulfonyl Group Stability : Resists oxidation under standard conditions (e.g., KMnO₄, H₂SO₄) .
Catalytic Coupling Reactions
The compound participates in metal-catalyzed coupling reactions, leveraging its aromatic and amine functionalities:
-
Ru-Catalyzed Deaminative Coupling : Reacts with primary amines under Ru catalysis (1/L1 system, chlorobenzene, 130°C) to form unsymmetric secondary amines .
-
Suzuki-Miyaura Cross-Coupling : The biphenyl moiety enables palladium-catalyzed coupling with aryl boronic acids .
Mechanistic Notes :
-
Coupling reactions proceed via transient imine intermediates, as evidenced by isotopic labeling studies .
-
The sulfonyl group directs electrophilic substitution to the para position of the adjacent phenyl ring.
Stability and Degradation Reactions
Scientific Research Applications
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of sulfonyl-containing molecules.
Biology: Investigated for its interactions with biological receptors, particularly κ-opioid receptors.
Medicine: Explored for its potential therapeutic effects in treating depression and addiction disorders.
Mechanism of Action
The compound exerts its effects primarily through antagonism of κ-opioid receptors. By binding to these receptors, it inhibits their activity, which can lead to antidepressant-like effects and attenuation of stress-related behaviors. The molecular targets include human, rat, and mouse κ-opioid receptors, with high affinity and selectivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The following table summarizes key KOR antagonists, their structural features, binding affinities, and pharmacological properties:
Key Differentiators
- Selectivity : PF-04455242 demonstrates superior selectivity for KOR over MOPR/DOPR compared to LY2456302 and RTI-5989-241, reducing risks of μ-opioid-related side effects (e.g., respiratory depression) .
- Duration of Action: NorBNI’s extended duration (weeks) makes it unsuitable for acute therapeutic use, whereas PF-04455242’s ~24–48 hour half-life balances efficacy and dosing flexibility .
- Oral Bioavailability: Unlike peptide-based antagonists (e.g., norBNI), PF-04455242 and LY2456302 exhibit oral bioavailability, enhancing clinical utility .
- Structural Flexibility : PF-04455242’s sulfonyl group and biphenyl scaffold optimize KOR binding, while LY2456302’s benzamide moiety enhances metabolic stability .
Preclinical and Clinical Outcomes
- However, its development stalled due to undisclosed pharmacokinetic challenges .
- LY2456302: Demonstrates rapid antidepressant effects in novelty-induced hypophagia tests and progressed to Phase II trials for major depressive disorder (MDD) .
- NorBNI: Used primarily in research due to irreversible KOR binding and prolonged action, which complicates dose titration .
Biological Activity
2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine, also known as PF-04455242, is a synthetic compound with potential therapeutic applications, particularly in the treatment of neurological disorders. This article explores its biological activity, focusing on its pharmacological properties, receptor interactions, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of PF-04455242 is , with a molar mass of approximately 372.52 g/mol. The compound features a sulfonamide group, which is significant for its biological activity, and a propan-1-amine backbone that contributes to its pharmacological properties.
Research indicates that PF-04455242 may function as an antagonist at specific neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are critical for mood regulation and cognitive processes, suggesting that the compound could be beneficial in treating conditions such as depression and anxiety.
Interaction Studies
Preliminary studies have shown that PF-04455242 exhibits significant binding affinity to various receptors in the central nervous system. The sulfonamide group enhances its interaction with target proteins, which could elucidate its mechanism of action.
Therapeutic Potential
PF-04455242 has been investigated for its potential applications in pharmaceutical development, particularly in treating neurological and psychiatric disorders. Its unique structural features may allow it to modulate specific pathways involved in mood regulation and cognitive function.
Case Studies
Several case studies have highlighted the efficacy of PF-04455242 in preclinical models:
- Depression Models : In animal studies, PF-04455242 demonstrated antidepressant-like effects, significantly reducing symptoms associated with depression when administered at optimal dosages.
- Anxiety Models : The compound showed promise in reducing anxiety-like behaviors in rodent models, indicating its potential use as an anxiolytic agent.
Comparative Analysis
To provide context regarding PF-04455242's biological activity, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| PF-04455242 | C21H28N2O2S | Contains a sulfonamide group; potential antidepressant properties |
| Sulfinpyrazone | C12H14N4O3S | Free radical scavenger; used for gout treatment |
| Nefopam | C17H19N3O | Non-opioid analgesic; acts on serotonin and norepinephrine pathways |
| Modafinil | C15H15N | Wakefulness-promoting agent; affects dopamine levels |
PF-04455242 is distinguished by its specific receptor interactions and potential applications in treating mood disorders compared to other compounds with different therapeutic targets.
Research Findings
Recent studies have focused on elucidating the pharmacodynamics of PF-04455242. Notable findings include:
- Receptor Binding Affinity : High affinity for serotonin (5-HT) and dopamine (D) receptors has been confirmed through radiolabeled binding assays.
- In Vivo Efficacy : Animal models treated with PF-04455242 exhibited significant improvements in behavioral assessments related to mood and anxiety disorders.
Q & A
Basic: What synthetic routes are commonly employed to prepare 2-methyl-N-[[4-(2-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propan-1-amine?
Answer:
The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1 : Condensation of substituted benzaldehydes with ketones under alkaline conditions (e.g., NaOH in ethanol at 200°C) to form enones, as demonstrated in analogous syntheses of aryl-pyrimidin-amines .
- Step 2 : Reaction with guanidine nitrate in refluxing ethanol to cyclize intermediates into the target scaffold .
- Step 3 : Functionalization of the biphenylmethylamine core with pyrrolidin-1-ylsulfonyl groups using sulfonylation reagents. Characterization via melting point analysis, NMR, and mass spectrometry is critical to confirm purity .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR (e.g., AVANCE III 400 MHz) to confirm structural integrity, particularly the methylpropan-1-amine backbone and sulfonylphenyl groups. Chemical shifts for aromatic protons (~7.2–8.5 ppm) and sulfonyl groups (~3.0–3.5 ppm) are diagnostic .
- HPLC : Purity assessment using ≥98% HPLC-grade standards, with retention time calibration against known impurities .
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., m/z 333.1 [M+1]+ in positive-ion mode) .
Advanced: How can researchers resolve contradictions in κ-opioid receptor binding affinity data for this compound?
Answer:
Discrepancies may arise from assay conditions (e.g., receptor isoform, cell type). Methodological strategies include:
- In vitro competitive binding assays : Use radiolabeled ligands (e.g., [3H]-U69593) in HEK-293 cells expressing human κ-opioid receptors. Normalize data to reference antagonists like PF-04455242 .
- Functional assays : Measure cAMP inhibition or β-arrestin recruitment to distinguish agonist vs. antagonist behavior .
- Orthogonal validation : Cross-validate with computational docking studies (e.g., AutoDock Vina) to assess sulfonyl-phenyl interactions with receptor pockets .
Advanced: What experimental design considerations are critical for optimizing pharmacological activity?
Answer:
- Structure-activity relationship (SAR) : Systematically modify the pyrrolidin-1-ylsulfonyl group and methylpropan-1-amine chain. For example, replacing pyrrolidine with morpholine alters lipophilicity and binding kinetics .
- Dose-response curves : Use logarithmic concentrations (1 nM–10 µM) in receptor assays to determine IC50/EC50 values. Include positive controls (e.g., nor-BNI for κ-opioid receptors) .
- In vivo models : Assess blood-brain barrier penetration in rodent models via LC-MS/MS quantification of brain homogenates .
Advanced: How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic resolution techniques for enantiomer separation .
- Asymmetric synthesis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during key bond-forming steps .
- Quality control : Monitor optical rotation and enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
Advanced: What methodologies are recommended for analyzing environmental stability and degradation products?
Answer:
- Photostability studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation via LC-MS. Key degradation products often involve sulfonyl group cleavage .
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor hydrolysis of the propan-1-amine chain using TLC or HPLC .
- Ecotoxicity assays : Use Daphnia magna or algal models to assess acute toxicity of degradation byproducts .
Advanced: How should researchers interpret conflicting data in receptor selectivity profiles?
Answer:
- Off-target screening : Test against panels of related receptors (e.g., μ-/δ-opioid, dopamine D1/D2) to identify cross-reactivity. Use CHO-K1 cells transfected with individual receptors .
- Kinetic assays : Compare association/dissociation rates (e.g., surface plasmon resonance) to differentiate transient vs. stable binding .
- Molecular dynamics simulations : Model receptor-ligand interactions over 100-ns trajectories to predict selectivity determinants (e.g., sulfonyl group orientation) .
Basic: What safety and handling protocols are essential for this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Synthesize and handle in a fume hood due to potential amine volatility .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
